molecular formula C18H16N2O6S B286150 methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No. B286150
M. Wt: 388.4 g/mol
InChI Key: BLUCSISAWVJVMZ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate, also known as MTMTA, is a compound that has been extensively studied for its potential therapeutic effects. This compound is a derivative of indole, which is a naturally occurring compound found in many plants. The unique structure of MTMTA makes it an attractive target for research in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate can cause changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has also been shown to have neuroprotective effects. Studies have shown that methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate can protect neurons from damage caused by oxidative stress and other harmful factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate for lab experiments is its potent anti-cancer activity. This makes it an attractive target for researchers studying cancer biology and developing new cancer therapies. However, one limitation of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are many potential future directions for research on methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate. One area of interest is the development of new cancer therapies based on methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate and other compounds with similar structures. Another area of interest is the study of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate and its potential applications in other areas of medicine.

Synthesis Methods

Methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate can be synthesized using a variety of methods, including the reaction of indole-3-acetic acid with 2-methoxy-2-oxoethyl isothiocyanate and 2,4-thiazolidinedione. This reaction results in the formation of the thiazolidine ring, which is an important structural feature of methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate. The final product is obtained through the reaction of the resulting intermediate with methyl iodide.

Scientific Research Applications

Methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has been studied extensively for its potential therapeutic effects, particularly in the field of cancer research. Recent studies have shown that methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer effects, methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate has also been shown to have anti-inflammatory and anti-oxidant properties.

properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[3-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C18H16N2O6S/c1-25-15(21)9-19-8-11(12-5-3-4-6-13(12)19)7-14-17(23)20(18(24)27-14)10-16(22)26-2/h3-8H,9-10H2,1-2H3/b14-7+

InChI Key

BLUCSISAWVJVMZ-VGOFMYFVSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC

SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Origin of Product

United States

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